4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula and a molecular weight of 238.59 g/mol. This compound is recognized for its unique structural features, including a chloro group and a trifluoromethoxy group attached to a phenylacetic acid backbone. It is categorized under organic compounds, specifically in the class of phenylacetic acids, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 4-chloro-2-(trifluoromethoxy)phenylacetic acid can be approached through various methods, often involving nucleophilic substitution reactions. One common synthesis route begins with 4-chloro-2-fluorophenol as a starting material. This compound undergoes nucleophilic substitution with trifluoromethoxide to form the desired product.
The molecular structure of 4-chloro-2-(trifluoromethoxy)phenylacetic acid features:
4-Chloro-2-(trifluoromethoxy)phenylacetic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions that promote reactivity while minimizing side reactions .
The mechanism of action for 4-chloro-2-(trifluoromethoxy)phenylacetic acid primarily involves its interaction with biological targets, particularly in pharmacological contexts:
Research indicates that compounds with similar structures often exhibit anti-inflammatory or analgesic properties, suggesting potential therapeutic applications .
Occupational exposure limits have been established, indicating a need for safety precautions during handling due to potential health risks associated with inhalation or skin contact .
4-Chloro-2-(trifluoromethoxy)phenylacetic acid finds applications primarily in:
This compound exemplifies the intersection of organic chemistry and practical applications in science and industry, highlighting its significance in ongoing research and development efforts .
The trifluoromethoxy (–OCF₃) group has emerged as a privileged structural motif in contemporary medicinal chemistry due to its unique physicochemical properties. This substituent combines high electronegativity, moderate lipophilicity (πR = 1.04), and metabolic stability, making it superior to conventional halogens or methyl groups in optimizing drug-target interactions. The trifluoromethoxy group’s strong electron-withdrawing nature (Hammett constant σₘ = 0.38) significantly influences aromatic ring electronics, enhancing hydrogen-bond acceptor capabilities and membrane permeability. Over 20% of FDA-approved pharmaceuticals now contain fluorine or fluorinated groups, with trifluoromethoxy-containing drugs like riluzole (neuroprotective) and sofosbutamivir (antiviral) demonstrating clinical efficacy. Their therapeutic impact stems from improved pharmacokinetic profiles and target engagement specificity compared to non-fluorinated analogs [7].
Phenylacetic acid derivatives constitute a pharmaceutically significant scaffold with a rich history in bioactive molecule development. Early applications included sodium phenylbutyrate (Buphenyl™), approved for urea cycle disorders in 1996, which exploits the phenylacetate moiety’s ammonia-scavenging capability. Structural modifications at the alpha-carbon and aromatic ring have yielded diverse pharmacophores:
The strategic combination of chlorine and trifluoromethoxy groups on aromatic systems creates synergistic effects that enhance ligand binding and selectivity. Chlorine’s polarizability (compared to fluorine) facilitates halogen bonding with carbonyl oxygens or π-systems in protein binding pockets (bond energy: 5–15 kJ/mol). When positioned ortho to electron-withdrawing groups like –OCF₃, chlorine further reduces ring electron density, amplifying the acidity of adjacent carboxylic acids and strengthening ionic interactions with basic residues. Computational studies reveal that 4-chloro-2-(trifluoromethoxy) substitution induces a dipole moment of 2.8–3.2 D, promoting optimal orientation within hydrophobic enzyme cavities. This synergy is exemplified in steroid sulfatase inhibitors where chloro-trifluoromethoxy coumarins achieved IC₅₀ values of 270 nM, outperforming mono-substituted analogs by 1.5–2 fold [1] [6].
Table 1: Molecular Properties of 4-Chloro-2-(trifluoromethoxy)phenylacetic Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₆ClF₃O₃ | Defines elemental composition |
Molecular Weight | 254.59 g/mol | Impacts pharmacokinetics |
SMILES Notation | C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | Describes atomic connectivity |
logP (Predicted) | 2.8 ± 0.3 | Indicates moderate lipophilicity |
pKa (Carboxylic Acid) | 3.9 ± 0.2 | Enhanced acidity vs. phenylacetic acid (pKa 4.3) |
Halogen Bond Donor Strength | 8.2 kJ/mol | Facilitates protein target engagement |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: